

# Physical and chemical properties of 1-(Pyridin-2-YL)-1,4-diazepane

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## Compound of Interest

Compound Name: 1-(Pyridin-2-YL)-1,4-diazepane

Cat. No.: B1333215

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## Technical Guide: 1-(Pyridin-2-yl)-1,4-diazepane

### Disclaimer

This document provides a technical overview of the physical, chemical, and potential biological properties of **1-(Pyridin-2-yl)-1,4-diazepane**. It should be noted that this compound is primarily a research chemical, and as such, extensive, experimentally validated data is limited in publicly available literature. The information herein is compiled from chemical databases, supplier information, and extrapolations from structurally related compounds. All experimental work should be conducted with appropriate safety precautions and after consulting primary literature.

## Introduction

**1-(Pyridin-2-yl)-1,4-diazepane** is a heterocyclic compound featuring a pyridine ring linked to a seven-membered diazepane ring. The 1,4-diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds demonstrating therapeutic potential.<sup>[1][2]</sup> Derivatives of 1,4-diazepine have been explored for various applications, including as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents.<sup>[1][3]</sup> The incorporation of the pyridine moiety, a common pharmacophore, suggests potential for interaction with various biological targets. This guide summarizes the known properties and provides a theoretical framework for the experimental characterization of this compound.

## Chemical and Physical Properties

Specific experimental data for the physical properties of **1-(Pyridin-2-yl)-1,4-diazepane** are not widely reported. The data presented below are based on information from chemical suppliers and computational predictions.

Table 1: Identifiers and Physicochemical Properties

| Property          | Value   | Citation(s) |
|-------------------|---|-------------|
| IUPAC Name        | 1-(pyridin-2-yl)-1,4-diazepane                                      | [4]         |
| CAS Number        | 287114-32-3   | [4]         |
| Molecular Formula | C <sub>10</sub> H <sub>15</sub> N <sub>3</sub>                      | [4]         |
| Molecular Weight  | 177.25 g/mol  | [4]         |
| Appearance        | Not Reported (Expected: Oil or low-melting solid)                   |             |
| Boiling Point     | Predicted: ~324 °C  |             |
| Solubility        | Expected to be soluble in water and polar organic solvents.         |             |
| pKa               | Predicted: One basic pKa ~9-10 (diazepane N), one ~4-5 (pyridine N) |             |

Note: Predicted values are generated by computational models and should be confirmed experimentally.

## Spectral Characterization (Predicted)

Detailed experimental spectra for **1-(Pyridin-2-yl)-1,4-diazepane** are not readily available. The following table outlines the expected spectral characteristics based on the analysis of its constituent functional groups (pyridine and 1,4-diazepane).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

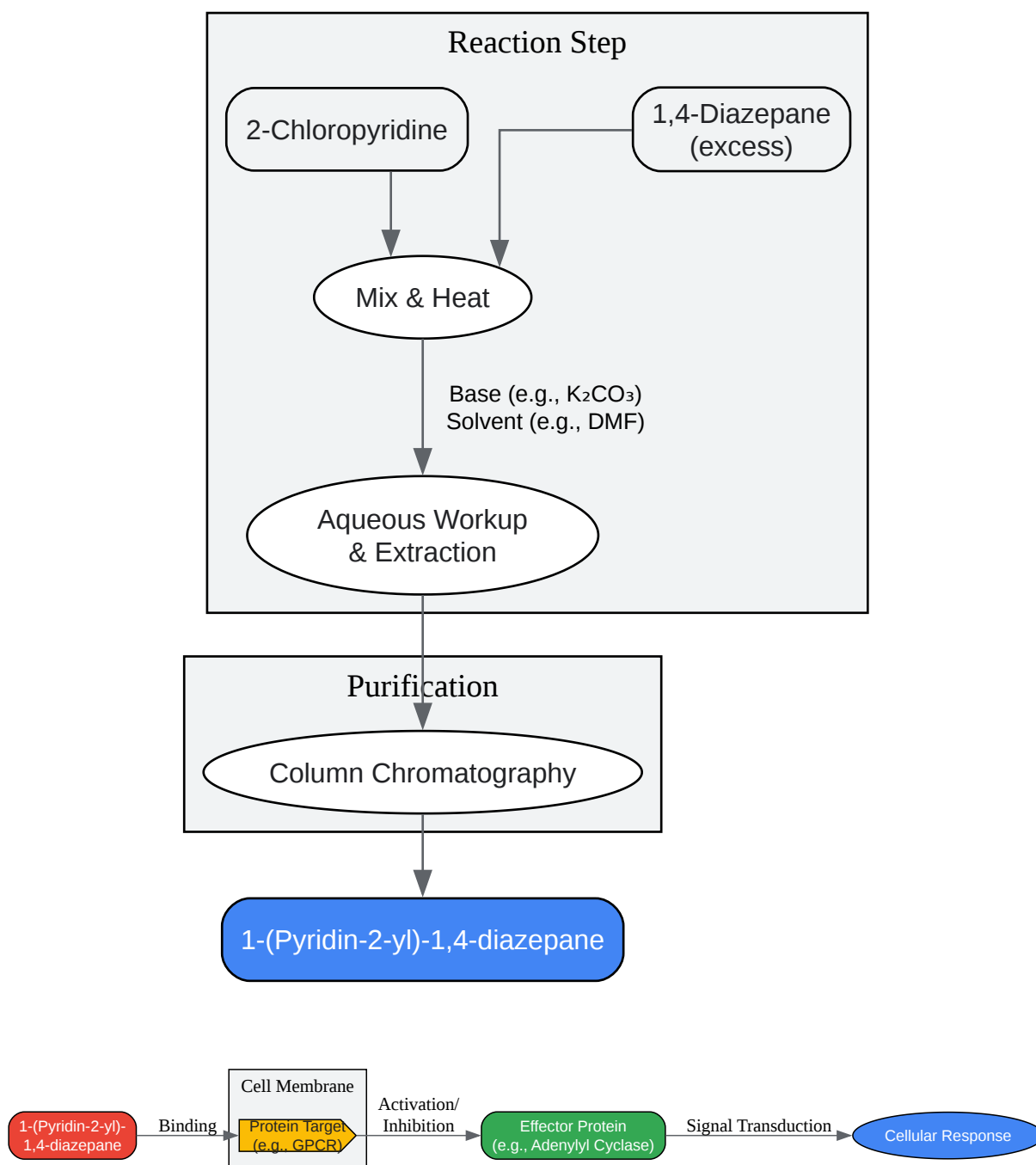
Table 2: Predicted Spectral Data

| Technique           | Expected Characteristics  |
|---------------------|---|
| $^1\text{H}$ NMR    | Pyridine Protons: 4 signals in the aromatic region ( $\delta$ 6.5-8.5 ppm). The proton ortho to the nitrogen (and adjacent to the diazepane) would be the most downfield. Diazepane Protons: A series of multiplets in the aliphatic region ( $\delta$ 2.5-4.0 ppm) corresponding to the five $\text{CH}_2$ groups. A broad singlet for the N-H proton.                                   |
| $^{13}\text{C}$ NMR | Pyridine Carbons: 5 signals in the aromatic region ( $\delta$ 105-160 ppm). Diazepane Carbons: Signals in the aliphatic region ( $\delta$ 40-60 ppm).   |
| IR Spectroscopy     | N-H Stretch: A broad absorption around $3300\text{ cm}^{-1}$ . C-H Stretch (Aromatic): Absorptions above $3000\text{ cm}^{-1}$ . C-H Stretch (Aliphatic): Absorptions below $3000\text{ cm}^{-1}$ . C=N and C=C Stretch (Pyridine): Characteristic absorptions in the $1400\text{-}1600\text{ cm}^{-1}$ region. C-N Stretch: Absorptions in the $1000\text{-}1200\text{ cm}^{-1}$ region. |
| Mass Spectrometry   | (ESI+): Expected molecular ion peak $[\text{M}+\text{H}]^+$ at $m/z = 178.13$ .   |

## Experimental Protocols

### General Synthetic Approach

A specific, detailed experimental protocol for the synthesis of **1-(Pyridin-2-yl)-1,4-diazepane** is not described in the reviewed literature. However, a common method for the synthesis of N-aryl diazepanes is the nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) reaction between a halo-aromatic compound and the diazepine. A plausible synthetic route is outlined below.



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